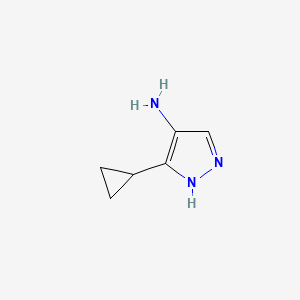

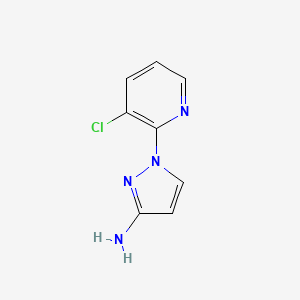

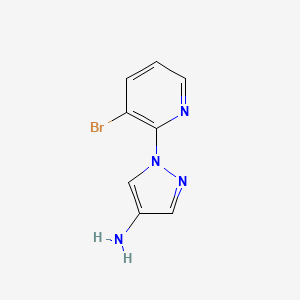

![molecular formula C9H6Br2S B1526586 6-Bromo-2-(bromomethyl)benzo[b]thiophene CAS No. 895550-11-5](/img/structure/B1526586.png)

6-Bromo-2-(bromomethyl)benzo[b]thiophene

Vue d'ensemble

Description

“6-Bromo-2-(bromomethyl)benzo[b]thiophene” is a chemical compound that belongs to the class of halogenated heterocycles . It has been used as a reagent for the synthesis of aminobenzo thiophene 1,1-dioxides, which are known as STAT3 inhibitors with antitumor activities .

Synthesis Analysis

The synthesis of benzothiophene motifs, including “this compound”, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the empirical formula C8H5BrS . The molecular weight of this compound is 213.09 .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its melting point ranges from 56-60 °C .Applications De Recherche Scientifique

Synthesis of Benzo[b]thiophenes

6-Bromo-2-(bromomethyl)benzo[b]thiophene plays a significant role in the synthesis of various benzo[b]thiophenes. For instance, copper-catalyzed thiolation annulation reactions using 2-bromo alkynylbenzenes and sodium sulfide have been developed to prepare a variety of 2-substituted benzo[b]thiophenes, demonstrating the versatility of this compound in organic synthesis (Sun et al., 2011).

Generation of Reactive Annellated Diene

The compound is also utilized in creating annellated dienes, which are important for synthesizing polycyclic compounds. Specifically, the reaction of 2,3-bis(bromomethyl)-benzo[b]thiophene with sodium iodide leads to the generation of cis configurated annellated diene, useful in [4+2] cycloaddition reactions (Dyker & Kreher, 1988).

Novel One-Pot Synthesis Method

An innovative one-pot synthesis method has been developed using bromoenynes and o-alkynylbromobenzene derivatives, leading to the efficient synthesis of thiophenes and benzo[b]thiophenes. This method highlights the significance of this compound in facilitating the preparation of highly substituted sulfur heterocycles (Guilarte et al., 2011).

Preparation of Halogenated Derivatives

The compound is instrumental in preparing various halogenated benzo[b]thiophenes. For instance, a study described the silica gel-assisted preparation of 2,4,7-trihalobenzo[b]thiophenes and 4,7-dihalobenzo[b]thiophenes from corresponding bromo compounds, demonstrating the compound's utility in generating diverse halogenated derivatives (Mikami et al., 2019).

Development of Novel Tubulin Binding Agents

A novel palladium-mediated coupling approach to 2,3-disubstituted benzo(b)thiophenes has been applied to synthesize tubulin binding agents. This application underscores the compound's potential in medicinal chemistry and drug discovery (Flynn et al., 2001).

Safety and Hazards

Orientations Futures

The development of efficient methods for the construction of benzothiophene and its derivatives, including “6-Bromo-2-(bromomethyl)benzo[b]thiophene”, is of great importance due to their diverse applications in medicinal chemistry and materials science . The development of novel and green methods for such functional benzothiophene derivatives will be highly desirable .

Mécanisme D'action

Target of Action

It is known that benzothiophene derivatives are often used in the synthesis of larger, bioactive structures .

Mode of Action

It is known that benzothiophene derivatives can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium forms a new bond with the electrophilic organic group, and transmetalation, where the organoboron compound transfers the organic group to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which benzothiophene derivatives can participate in, is a key process in the synthesis of many bioactive compounds . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of the resulting compounds .

Result of Action

As a benzothiophene derivative, it may be used as a precursor in the synthesis of larger, bioactive structures . The resulting compounds could have various effects depending on their specific structures and targets.

Analyse Biochimique

Biochemical Properties

6-Bromo-2-(bromomethyl)benzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s bromomethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling molecules, thereby altering the downstream signaling cascades . This modulation can lead to changes in gene expression profiles, affecting the synthesis of proteins involved in various cellular functions. Additionally, this compound can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to altered metabolic states .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromomethyl group of the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This covalent modification can result in changes in the enzyme’s conformation and activity, thereby affecting the overall biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic states .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating enzyme activity and cellular metabolism . At high doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular stress, and apoptosis . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels .

Propriétés

IUPAC Name |

6-bromo-2-(bromomethyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2S/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGQUHMRICIJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

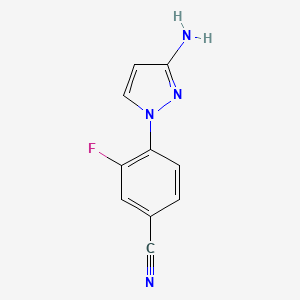

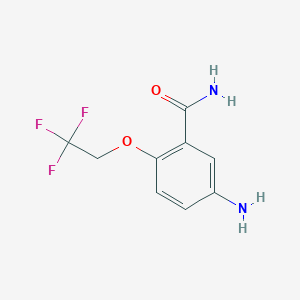

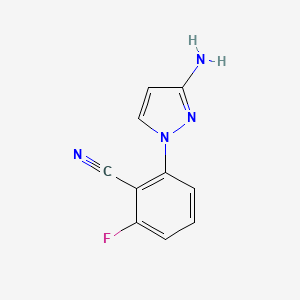

![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate](/img/structure/B1526526.png)